
Dihydromevinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydromevinolin is a complex organic compound with a unique structure. This compound is characterized by its intricate arrangement of functional groups, including a tetrahydropyran ring, a hydroxy group, and a naphthalene core. Its stereochemistry is defined by multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydromevinolin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:
Formation of the Tetrahydropyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxy Group: This can be achieved through selective oxidation or hydrolysis reactions.
Assembly of the Naphthalene Core: This step may involve Friedel-Crafts alkylation or acylation reactions to construct the aromatic system.
Esterification: The final step involves the esterification of (S)-2-Methyl-butyric acid with the naphthalene derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydromevinolin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under mild conditions using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic anhydride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, Acyl chlorides, and Base catalysts.
Major Products
Oxidation: Ketones, Aldehydes.
Reduction: Alcohols.
Substitution: Ethers, Esters.
Wissenschaftliche Forschungsanwendungen
Dihydromevinolin has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dihydromevinolin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methyl-butyric acid esters: These compounds share a similar ester functional group but differ in the structure of the alcohol component.
Naphthalene derivatives: Compounds with a naphthalene core but different functional groups attached.
Uniqueness
The uniqueness of Dihydromevinolin lies in its complex stereochemistry and the presence of multiple functional groups, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H38O5 |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
IFIFFBWHLKGTMO-SJIDJMGWSA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Synonyme |
4a,5-dihydromevinolin dihydromevinolin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


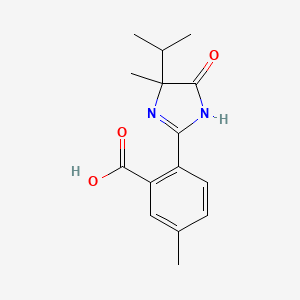
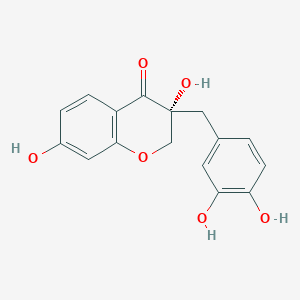
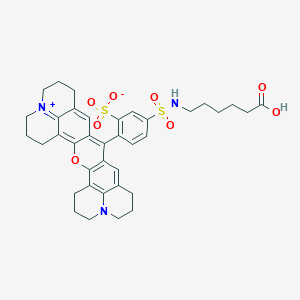

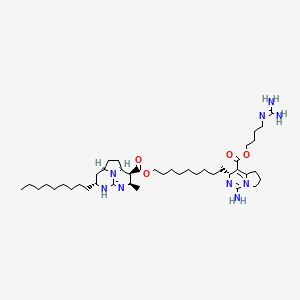
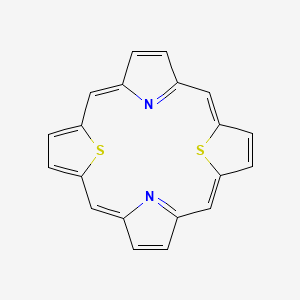
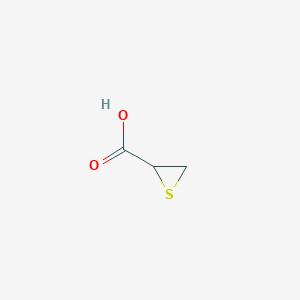
![[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate](/img/structure/B1251883.png)
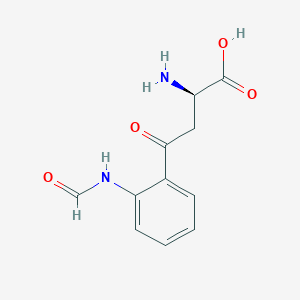
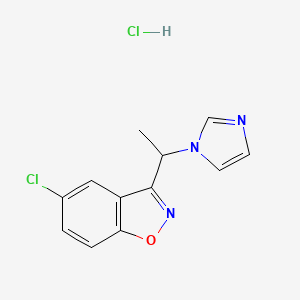
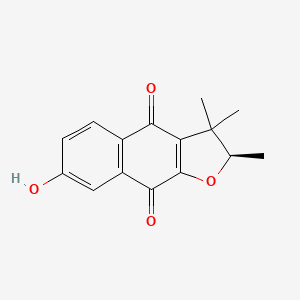
![Quinoxaline, 6-[[4-[2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]-](/img/structure/B1251892.png)
![(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan](/img/structure/B1251894.png)

